molecular formula C23H22N4OS B3004006 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide CAS No. 862210-16-0

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B3004006
CAS RN: 862210-16-0
M. Wt: 402.52
InChI Key: FAVPYJKICBMEKB-UHFFFAOYSA-N
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Description

The compound "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant anti-inflammatory properties and potentially devoid of ulcerogenic activity, as seen in the case of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives . Additionally, these compounds have been explored for their affinity as Peripheral Benzodiazepine Receptor (PBR) ligands, with variations at the 3-position being particularly influential on their biological activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been shown to significantly affect the anti-inflammatory properties of these compounds . Moreover, the synthesis of N-substituted benzyl/phenyl derivatives has been reported, which includes the combination of the pyrazolobenzothiazine ring system with carboxamide side chains, indicating the versatility of the core structure in generating a wide array of derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of different substituents can greatly influence the binding affinity to target receptors, as seen in the case of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, where the variability at the 3-position was found to be significant for PBR ligand selectivity . Furthermore, the elucidation of structures through techniques such as X-ray crystallography has provided detailed insights into the molecular conformation of these compounds, which is essential for understanding their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of hydrazino derivatives with different aldehydes followed by cyclization with bromine has been used to synthesize novel pentaheterocyclic compounds with potential antitumor activity . These reactions highlight the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold and its utility in generating diverse biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of various substituents can modulate these properties to optimize the compounds for better biological efficacy and pharmacokinetic profiles. For instance, the anti-inflammatory compound mentioned earlier was found to be devoid of ulcerogenic activity, suggesting a favorable safety profile . Additionally, the antioxidant activities of these compounds have been evaluated, with many showing moderate to significant radical scavenging activity, which could be attributed to the inherent properties of the pyrazolobenzothiazine ring system .

properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15-8-7-11-19(12-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVPYJKICBMEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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